molecular formula C8H6N2O2 B15204660 furan-3-yl(1H-imidazol-1-yl)methanone

furan-3-yl(1H-imidazol-1-yl)methanone

Katalognummer: B15204660
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: ZLPJZDBHTPCPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-3-yl(1H-imidazol-1-yl)methanone is a heterocyclic compound that contains both furan and imidazole rings The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom, while the imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-yl(1H-imidazol-1-yl)methanone typically involves the reaction of furan-3-carboxylic acid with imidazole in the presence of a coupling reagent. One common method involves the use of a dehydrating agent such as thionyl chloride to convert furan-3-carboxylic acid to its corresponding acid chloride, which then reacts with imidazole to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Analyse Chemischer Reaktionen

Types of Reactions

Furan-3-yl(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form this compound-2,5-dione.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound-2,5-dione.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted furan and imidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Furan-3-yl(1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of furan-3-yl(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-yl(1H-imidazol-1-yl)methanone: Similar structure but with the furan ring attached at the 2-position.

    Pyridin-3-yl(1H-imidazol-1-yl)methanone: Contains a pyridine ring instead of a furan ring.

    Benzimidazol-1-yl(1H-imidazol-1-yl)methanone: Contains a benzimidazole ring instead of a furan ring.

Uniqueness

Furan-3-yl(1H-imidazol-1-yl)methanone is unique due to the presence of both furan and imidazole rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H6N2O2

Molekulargewicht

162.15 g/mol

IUPAC-Name

furan-3-yl(imidazol-1-yl)methanone

InChI

InChI=1S/C8H6N2O2/c11-8(7-1-4-12-5-7)10-3-2-9-6-10/h1-6H

InChI-Schlüssel

ZLPJZDBHTPCPSH-UHFFFAOYSA-N

Kanonische SMILES

C1=COC=C1C(=O)N2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.